
4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that features both benzylidene and oxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-formylbenzylidene-2-methyloxazol-5(4H)-one.
Reduction: Formation of 4-(3-hydroxybenzyl)-2-methyloxazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the oxazole ring.
2-Methyl-4-oxazolone: Contains the oxazole ring but lacks the benzylidene moiety.
3-Hydroxybenzaldehyde: Contains the benzylidene moiety but lacks the oxazole ring.
Uniqueness
4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to the presence of both benzylidene and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(4E)-4-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-12-10(11(14)15-7)6-8-3-2-4-9(13)5-8/h2-6,13H,1H3/b10-6+ |
Clé InChI |
UMMSCDIPSJQKPS-UXBLZVDNSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC(=CC=C2)O)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC(=CC=C2)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
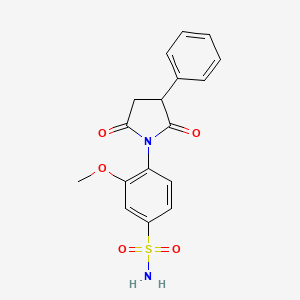
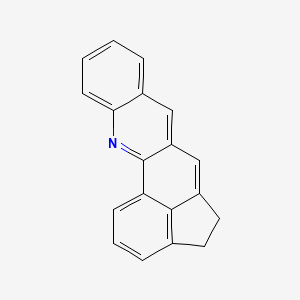
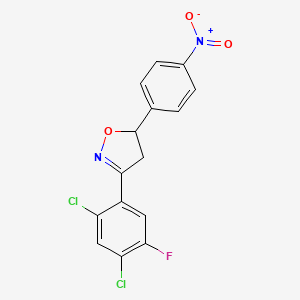
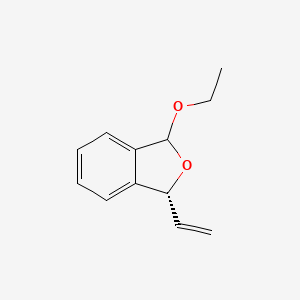
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
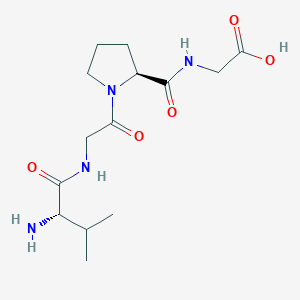
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine](/img/structure/B12894773.png)
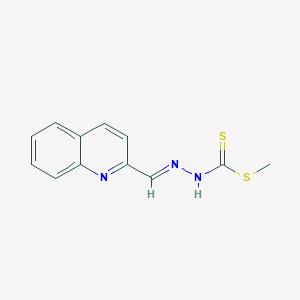

![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)
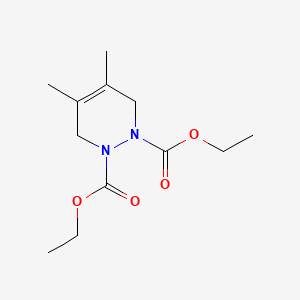
![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)
